Bis(2-indenyl)methane
Overview
Description
Bis(2-indenyl)methane is a useful research compound. Its molecular formula is C19H16 and its molecular weight is 244.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 244.125200510 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organometallic Chemistry
Bis(2-indenyl)methane and its derivatives are significantly used in organometallic chemistry. For instance, ansa-complexes of titanium, zirconium, and hafnium involving methylene-bis(indenyl) ligand were synthesized, offering insights into the structural and chemical properties of these complexes (Agarkov et al., 2001). Additionally, nitrogen-free [18]porphyrinoids were synthesized using bis(3-indenyl)methane, highlighting its role in creating natural products and organic opto-electronic materials (Swager & Weis, 2013).
Sensor Development
This compound derivatives have been explored as chromogenic-sensing molecules. For example, oxidized bis(indolyl)methane acted as a selective colorimetric sensor for specific ions in various solvents, showing its potential in sensor technology (He et al., 2006).
Material Science
This compound has applications in material science as well. The study of bis(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes highlighted their use as precursors for three-state indicators, demonstrating the compound's utility in developing color-changing materials (Sarma & Baruah, 2004).
Medicinal Chemistry
This compound derivatives, like Bis(N-methylindolyl)methane, have been investigated for their potential biological activities, such as sensing specific metal ions (Kaur, Kaur, & Singh, 2012). This demonstrates the compound's relevance in medicinal chemistry, particularly in developing diagnostic tools.
Properties
IUPAC Name |
2-(1H-inden-2-ylmethyl)-1H-indene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16/c1-2-6-17-11-14(10-16(17)5-1)9-15-12-18-7-3-4-8-19(18)13-15/h1-8,10,12H,9,11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDPXNNRCIXHFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=C1CC3=CC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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